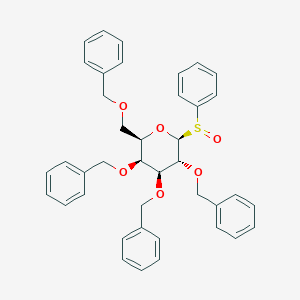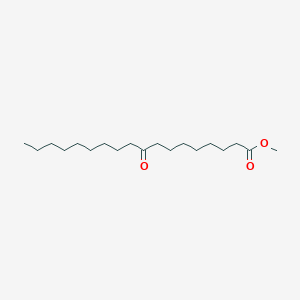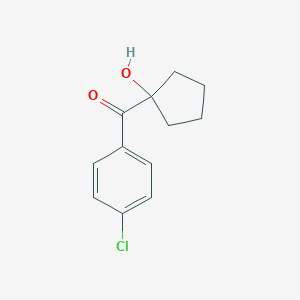
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone, also known as 4-chloro-1-hydroxycyclopentanone, is a chlorinated ketone that is widely used in the scientific research field. It is an important intermediate in the synthesis of certain pharmaceuticals, and it has been studied for its potential use in drug delivery systems and as a building block for other molecules. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone can be achieved through a multi-step reaction process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.
Starting Materials
4-Chlorobenzaldehyde, 1-Cyclopentanol, Sodium hydroxide, Hydrochloric acid, Sodium chloride, Diethyl ether, Magnesium, Bromoethane, Acetone
Reaction
Step 1: Preparation of 4-Chlorocyclohexanone, 4-Chlorobenzaldehyde is reacted with cyclopentanol in the presence of sodium hydroxide to form 4-chlorocyclohexanone., Step 2: Preparation of 1-Bromo-4-chlorocyclohexane, 4-Chlorocyclohexanone is reacted with hydrochloric acid and sodium chloride to form 4-chlorocyclohexanol, which is then reacted with bromoethane in the presence of magnesium to form 1-bromo-4-chlorocyclohexane., Step 3: Preparation of (1-Hydroxycyclopentyl)methyl ketone, 1-Bromo-4-chlorocyclohexane is reacted with acetone in the presence of sodium hydroxide to form (1-hydroxycyclopentyl)methyl ketone., Step 4: Preparation of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone, (1-Hydroxycyclopentyl)methyl ketone is reacted with 4-chlorobenzaldehyde in the presence of hydrochloric acid to form (4-chlorophenyl)(1-hydroxycyclopentyl)methanone.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone is not yet fully understood. However, it is known that it is a reactive compound that can form covalent bonds with other molecules. It has been found to be a suitable substrate for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone are not yet fully understood. However, it is known to be a reactive compound that can form covalent bonds with other molecules. It has been found to be a suitable substrate for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone in lab experiments is its reactivity, which makes it suitable for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids. The main limitation of using (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone in lab experiments is its potential toxicity, which can be a concern when using it in experiments involving living organisms.
Orientations Futures
The future directions for (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug delivery systems and as a building block for other molecules. Additionally, further research is needed to identify potential toxicity and safety concerns when using this compound in lab experiments. Additionally, more research is needed to identify potential uses of this compound in the medical field, such as for the treatment of certain diseases. Finally, further research is needed to identify potential uses of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneydroxycyclopentanone in industrial applications, such as in the manufacture of certain chemicals and materials.
Applications De Recherche Scientifique
4-Chloro-1-hydroxycyclopentanone has been studied for its potential use in drug delivery systems. It has been found to be a suitable substrate for the synthesis of certain pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, it has been used as a building block for other molecules, such as peptides, proteins, and nucleic acids.
Propriétés
IUPAC Name |
(4-chlorophenyl)-(1-hydroxycyclopentyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)11(14)12(15)7-1-2-8-12/h3-6,15H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYZCRZFWDYXMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

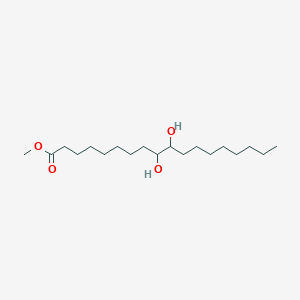


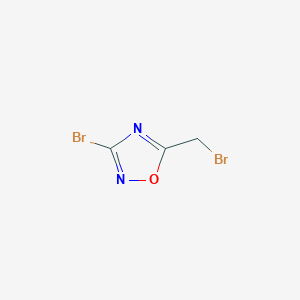
![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)
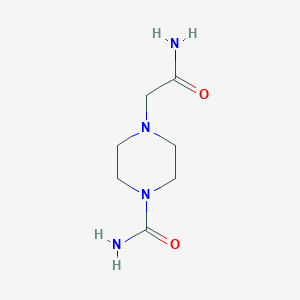
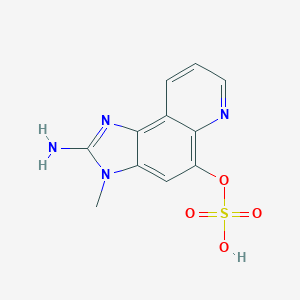


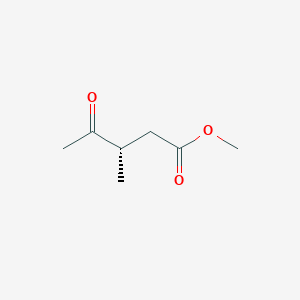
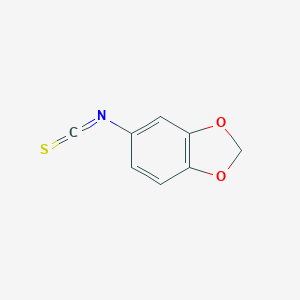
![Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B55466.png)
